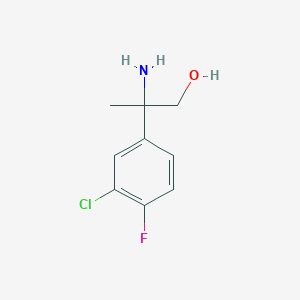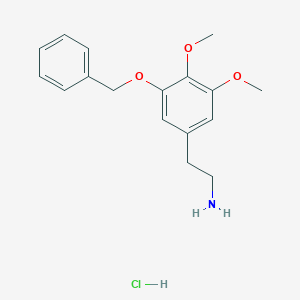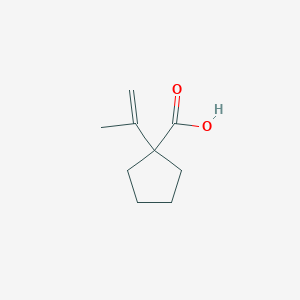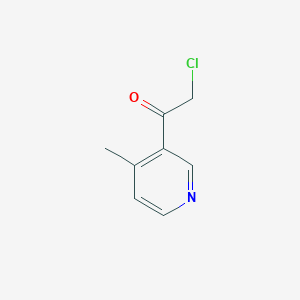
4-Methyl-3-(2-chloroacetyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-3-(2-chloroacetyl)pyridine is an organic compound that belongs to the class of pyridine derivatives It is characterized by a pyridine ring substituted with a methyl group at the 4-position and a chloroacetyl group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-(2-chloroacetyl)pyridine typically involves the chlorination of 4-methyl-3-acetylpyridine. One common method includes the reaction of 4-methyl-3-acetylpyridine with thionyl chloride (SOCl₂) under reflux conditions to introduce the chloroacetyl group . The reaction is carried out in an inert solvent such as dichloromethane or toluene, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions are optimized to minimize by-products and ensure high purity of the final product.
化学反応の分析
Types of Reactions
4-Methyl-3-(2-chloroacetyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction Reactions: The chloroacetyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alcohols), solvents (ethanol, methanol), mild heating.
Oxidation: Oxidizing agents (KMnO₄, CrO₃), acidic or basic conditions.
Reduction: Reducing agents (LiAlH₄), anhydrous conditions.
Major Products Formed
Substitution: Derivatives with various functional groups replacing the chloroacetyl group.
Oxidation: 4-Methyl-3-(2-carboxyl)pyridine.
Reduction: 4-Methyl-3-(2-hydroxyacetyl)pyridine.
科学的研究の応用
4-Methyl-3-(2-chloroacetyl)pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound is studied for its interactions with biological molecules and potential as a bioactive agent.
Industrial Chemistry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 4-Methyl-3-(2-chloroacetyl)pyridine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pyridine ring can also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity.
類似化合物との比較
Similar Compounds
4-Methyl-3-acetylpyridine: Lacks the chloroacetyl group, making it less reactive in substitution reactions.
3-(2-Chloroacetyl)pyridine: Lacks the methyl group, which may affect its steric and electronic properties.
4-Methyl-3-(2-bromoacetyl)pyridine: Similar structure but with a bromoacetyl group instead of chloroacetyl, leading to different reactivity.
Uniqueness
4-Methyl-3-(2-chloroacetyl)pyridine is unique due to the presence of both the methyl and chloroacetyl groups, which confer distinct reactivity and potential for diverse chemical transformations. Its structure allows for targeted modifications, making it a valuable intermediate in various synthetic pathways.
特性
分子式 |
C8H8ClNO |
|---|---|
分子量 |
169.61 g/mol |
IUPAC名 |
2-chloro-1-(4-methylpyridin-3-yl)ethanone |
InChI |
InChI=1S/C8H8ClNO/c1-6-2-3-10-5-7(6)8(11)4-9/h2-3,5H,4H2,1H3 |
InChIキー |
NRGXDHGSEPOAHR-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=NC=C1)C(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




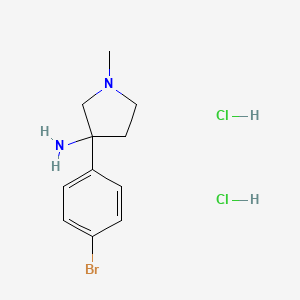
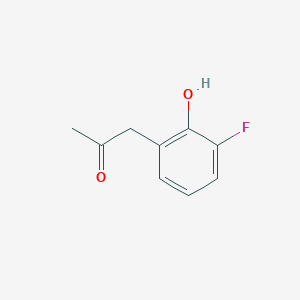
![O-[2-(3-Methoxyphenyl)ethyl]hydroxylamine](/img/structure/B13596876.png)

![3-Oxo-1-[3-(trifluoromethoxy)phenyl]cyc lobutanecarbonitrile](/img/structure/B13596879.png)


